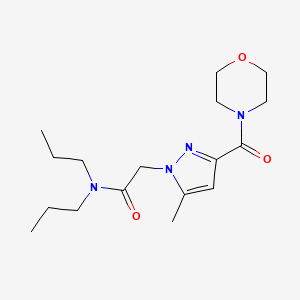
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)-N,N-dipropylacetamide, also known as MPD, is a chemical compound that has garnered significant attention in scientific research. This compound is a member of the pyrazole family and has been shown to have several applications in various fields of research. In
科学的研究の応用
Coordination Complexes and Antioxidant Activity
Research into pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been explored for their potential in the self-assembly process influenced by hydrogen bonding interactions. The study also delves into their antioxidant activity, demonstrating significant potential in this area. The investigation provides insights into the structural properties and the biological activities of these complexes, suggesting a promising avenue for further exploration in medicinal chemistry and materials science (Chkirate et al., 2019).
Analgesic Activity and Central Effects
The classification of certain analgesic agents, including pyrazolone derivatives like metamizol (dipyrone), as primarily peripherally acting, has been challenged by findings that suggest significant central effects. Studies conducted on rat thalamus neurones have shown that these non-opioid analgesic agents can depress activity evoked by electrical stimulation of nociceptive afferents, indicating a potential central mechanism of action. This research contributes to the understanding of the complex mechanisms underlying the analgesic effects of these compounds, which may extend beyond peripheral action to include central nervous system interactions (Carlsson, Monzel, & Jurna, 1988).
Antimicrobial and Antioxidant Potency
A series of new tetra substituted pyrazolines have been evaluated for their antimicrobial and antioxidant activities. The structure-activity relationship (SAR) studies have provided valuable insights into the antimicrobial efficacy of these compounds against various organisms. Moreover, the evaluation of their antioxidant activity and reducing power ability has highlighted the potential of these compounds in addressing oxidative stress-related conditions. This research not only adds to the body of knowledge on pyrazoline derivatives but also opens new avenues for the development of effective antimicrobial and antioxidant agents (Govindaraju et al., 2012).
Antitumor and Antifungal Activities
The development of novel 4(3H)-quinazolinones containing biologically active moieties like thiazole, pyridinone, and chromene has been explored for expected antitumor and antifungal activities. The synthesized compounds have undergone screening for their potential in inhibiting tumor and fungal growth. The results have shown promising activity, particularly for compounds with substituted thiazole moieties, indicating their potential as antitumor and antifungal agents. This line of research contributes to the discovery of new therapeutic agents with enhanced efficacy against cancer and fungal infections (El-bayouki et al., 2011).
特性
IUPAC Name |
2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]-N,N-dipropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-4-6-19(7-5-2)16(22)13-21-14(3)12-15(18-21)17(23)20-8-10-24-11-9-20/h12H,4-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHNKPFUQPZRLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C(=CC(=N1)C(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(E)-(2,3-dichlorophenyl)methylidene]-1-hydrazinecarboxylate](/img/structure/B2510129.png)
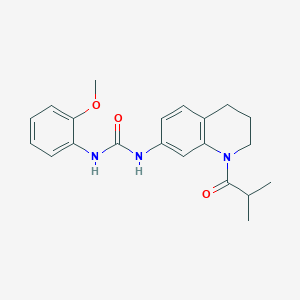

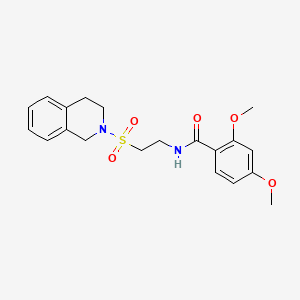
![3-[5,6-dichloro-1-(2-chloro-6-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2510136.png)

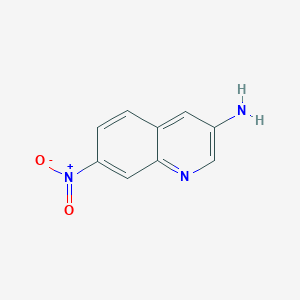

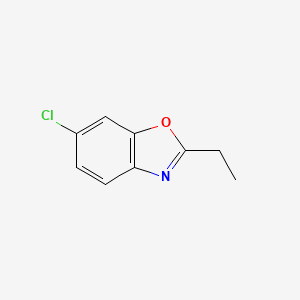
![[(2,4-Difluorophenyl)methyl]urea](/img/structure/B2510142.png)

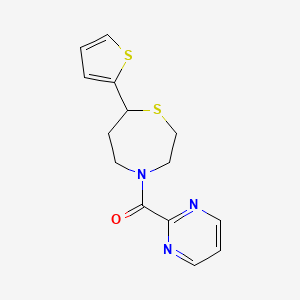
![2-Chloro-N-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methyl]acetamide](/img/structure/B2510150.png)
![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2510151.png)